molecular formula C10H8Cl2F2O2 B1594027 Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester CAS No. 56177-76-5

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester

Cat. No. B1594027
CAS RN: 56177-76-5
M. Wt: 269.07 g/mol
InChI Key: GEGREBJUAOJJTH-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester (BDDE) is an organic compound that is used as a reagent and synthetic intermediate in the pharmaceutical and chemical industries. It is also known as 3,4-dichloro-alpha,alpha-difluoro-benzeneacetic acid ethyl ester, or BDDE. It is a white crystalline solid with a molecular formula of C8H7Cl2F2O2 and a molecular weight of 246.06 g/mol. BDDE has a melting point of 140-142 °C and a boiling point of 242-244 °C.

Mechanism Of Action

The mechanism of action of BDDE is not yet fully understood. However, it is believed to work by inhibiting the activity of cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds in the body, and they can be inhibited by BDDE. This inhibition can lead to an increase in the bioavailability of drugs, as well as an increase in the metabolism of certain compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of BDDE are not yet fully understood. However, it is believed that BDDE may have a variety of effects on the body, including an increase in the bioavailability of drugs, an increase in the metabolism of certain compounds, and an inhibition of cytochrome P450 enzymes. In addition, BDDE may also have an effect on the immune system, as it has been shown to inhibit the activity of T-cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using BDDE in laboratory experiments is its low cost and ease of synthesis. This makes it an attractive option for researchers who are looking for a reliable reagent or synthetic intermediate. Additionally, BDDE has been shown to be effective in a variety of scientific research applications, including the synthesis of novel pharmaceuticals, the development of new catalysts, and the study of enzyme inhibition.
However, there are some limitations to using BDDE in laboratory experiments. For example, it has a high boiling point and is not very soluble in water, which can make it difficult to work with. In addition, it is not well understood how BDDE works in the body, and its effects on the immune system are not yet fully understood.

Future Directions

The future directions for research into BDDE include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted into the potential applications of BDDE in the pharmaceutical and chemical industries. Finally, more research should be done to understand the effects of BDDE on the immune system, as well as its potential effects on other biological systems.

Scientific Research Applications

BDDE has been used in a variety of scientific research applications, such as the synthesis of novel pharmaceuticals, the development of new catalysts, and the study of enzyme inhibition. For example, BDDE has been used in the synthesis of a novel anti-cancer drug, and in the development of a new catalyst for the synthesis of imidazolines. It has also been used to study the inhibition of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.

properties

IUPAC Name

ethyl 2-(3,4-dichlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O2/c1-2-16-9(15)10(13,14)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGREBJUAOJJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073561
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester

CAS RN

56177-76-5
Record name Benzeneacetic acid, 3,4-dichloro-alpha,alpha-difluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 3,4-dichloro-.alpha.,.alpha.-difluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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